Product packaging for 2'-Deoxyadenosine-5'-monophosphate(Cat. No.:CAS No. 118764-06-0)

2'-Deoxyadenosine-5'-monophosphate

Cat. No.: B052560
CAS No.: 118764-06-0
M. Wt: 331.22 g/mol
InChI Key: KHWCHTKSEGGWEX-RRKCRQDMSA-N
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Description

2'-Deoxyadenosine-5'-monophosphate (dAMP) is a fundamental deoxyribonucleotide and a critical building block for DNA synthesis and repair. As the adenosine derivative in DNA, it plays an indispensable role in molecular biology research, particularly in enzymology studies involving DNA polymerases, ligases, and nucleases. This compound is essential for in vitro DNA synthesis, PCR applications, and primer extension experiments, serving as a key substrate for understanding the kinetics and fidelity of DNA replication. Its mechanism of action involves incorporation into a growing DNA strand by DNA polymerase, where it forms a phosphodiester bond with the adjacent nucleotide, utilizing its 5'-monophosphate group. Beyond synthesis, dAMP is valuable in studying nucleotide metabolism, investigating the function of enzymes like adenosine deaminase, and researching cellular signaling pathways. Researchers also utilize it in the development of DNA-based nanomaterials and probes. Supplied with high purity and stability, our this compound is rigorously quality-controlled to ensure reliable performance in your most demanding experimental setups, facilitating advancements in genetics, genomics, and pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N5O6P B052560 2'-Deoxyadenosine-5'-monophosphate CAS No. 118764-06-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWCHTKSEGGWEX-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25191-20-2, 2922-74-9 (di-hydrochloride salt)
Record name Poly(dA)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxy-5'-adenosine monophosphate
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DSSTOX Substance ID

DTXSID901034859
Record name 2'-Deoxy-5'-adenosine monophosphate
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Molecular Weight

331.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Deoxyadenosine monophosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000905
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CAS No.

653-63-4
Record name dAMP
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Record name 2'-Deoxy-5'-adenosine monophosphate
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Record name 2'-Deoxy-5'-adenosine monophosphate
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Record name 2'-deoxyadenosine 5'-(dihydrogen phosphate)
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Record name DEOXYADENOSINE 5'-MONOPHOSPHATE
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Record name Deoxyadenosine monophosphate
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Melting Point

148 °C
Record name Deoxyadenosine monophosphate
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Fundamental Biological Roles and Metabolism of 2 Deoxyadenosine 5 Monophosphate

Role as a Deoxyribonucleotide Precursor in Nucleic Acid Biosynthesis

The primary and most critical function of 2'-Deoxyadenosine-5'-monophosphate (dAMP) is its role as a fundamental building block in the biosynthesis of nucleic acids, specifically DNA. wikipedia.orgsigmaaldrich.com This role is multifaceted, involving its direct incorporation into the DNA structure, its function as a precursor to other key deoxyadenosine (B7792050) phosphates, and its utilization by enzymes that drive DNA replication.

Integration into Deoxyribonucleic Acid (DNA) Structure and Function

As a deoxyribonucleotide, dAMP is one of the four essential monomers that constitute the DNA molecule. wikipedia.org Following its conversion to the triphosphate form, deoxyadenosine triphosphate (dATP), it is integrated into the growing DNA chain during replication. Within the DNA double helix, the adenine (B156593) base of the incorporated dAMP specifically pairs with thymine (B56734) on the complementary strand through two hydrogen bonds. This precise base pairing is fundamental to the structural integrity of DNA and the accurate transmission of genetic information. The sequence of dAMP and other deoxyribonucleotides along the DNA strand encodes the genetic instructions necessary for the development, functioning, growth, and reproduction of all known organisms and many viruses.

The presence of dAMP within the DNA structure is not merely passive. Analogs of dAMP, such as 2-chloro-2'-deoxyadenosine, when incorporated into DNA, can significantly inhibit DNA synthesis, highlighting the critical nature of the authentic molecule for proper replication. nih.gov

Precursor to Deoxyadenosine-5'-diphosphate (dADP) and Deoxyadenosine-5'-triphosphate (dATP)

This compound serves as the initial substrate for a two-step phosphorylation process that ultimately yields deoxyadenosine-5'-triphosphate (dATP), the immediate precursor for DNA synthesis. nih.gov The first phosphorylation step converts dAMP to deoxyadenosine-5'-diphosphate (dADP). This reaction is catalyzed by deoxynucleoside monophosphate kinase. nih.gov Subsequently, dADP is further phosphorylated to dATP by the enzyme pyruvate (B1213749) kinase, a process that requires the participation of ATP. nih.gov

The efficient synthesis of dATP from dAMP is crucial for maintaining a sufficient supply of building blocks for DNA replication. nih.gov Research has shown that this conversion can be achieved in vitro using enzymes from Saccharomyces cerevisiae, and the efficiency of this process can be enhanced by constructing an ATP regeneration and coupling system. nih.gov Studies have also demonstrated that lipophilic derivatives of dAMP can penetrate cells, be converted to dAMP, and subsequently to dATP, leading to an increase in intracellular dATP levels. nih.gov

Substrate for DNA Polymerases during DNA Replication

The ultimate role of dAMP in DNA synthesis is realized when its triphosphate form, dATP, is utilized as a substrate by DNA polymerases. sbsgenetech.comwikipedia.org DNA polymerases are the enzymes responsible for synthesizing new DNA strands by adding nucleotides to the 3'-end of a growing DNA chain. wikipedia.org During replication, the DNA polymerase reads the template strand and incorporates the complementary nucleotide into the new strand. When the template strand contains a thymine, the DNA polymerase selects a dATP molecule from the cellular pool and catalyzes the formation of a phosphodiester bond between the 5'-phosphate group of the incoming dATP and the 3'-hydroxyl group of the last nucleotide on the growing strand. sbsgenetech.com

Interestingly, research has shown that under certain conditions, some DNA polymerases can also utilize deoxyribonucleoside diphosphates (dNDPs), including dADP, as substrates for DNA synthesis, releasing inorganic phosphate (B84403) instead of pyrophosphate. pnas.org While the efficiency is lower compared to dNTPs, this finding suggests a potential alternative mechanism for DNA synthesis, particularly in thermophiles. pnas.org The fidelity of DNA replication is paramount, and DNA polymerases have proofreading mechanisms to correct errors, such as the incorporation of a mismatched base. youtube.com

Biosynthesis and Interconversion Pathways of this compound

The cellular pool of this compound is maintained through two primary metabolic routes: the de novo synthesis pathway, which builds the molecule from simpler precursors, and the salvage pathway, which recycles pre-existing bases and nucleosides.

De Novo Synthesis Pathways

The de novo synthesis of dAMP begins with the formation of ribonucleotides. biologyonline.com In this pathway, inosine (B1671953) monophosphate (IMP) is synthesized from amino acids, phosphoribosylpyrophosphate (PRPP), and folate. biologyonline.com IMP is then converted to adenosine (B11128) monophosphate (AMP) through a two-step process. wpmucdn.com First, adenylosuccinate synthetase catalyzes the reaction of IMP with aspartate and GTP to form adenylosuccinate. Then, adenylosuccinate lyase removes fumarate (B1241708) from adenylosuccinate to yield AMP. wpmucdn.com

The conversion of the ribonucleotide AMP to the deoxyribonucleotide dAMP is a critical step. This reduction is catalyzed by the enzyme ribonucleotide reductase (RNR). biologyonline.comlibretexts.org RNR acts on ribonucleoside diphosphates (like ADP), reducing the 2'-hydroxyl group of the ribose sugar to a hydrogen atom, thereby forming the corresponding deoxyribonucleoside diphosphate (B83284) (dADP). libretexts.org The dADP can then be dephosphorylated to dAMP. The activity of RNR is tightly regulated to ensure a balanced supply of all four deoxyribonucleotides required for DNA synthesis. libretexts.org

Salvage Pathway Integration

The salvage pathway provides an energy-efficient alternative to de novo synthesis by recycling purine (B94841) bases and nucleosides from the degradation of DNA and RNA. wikipedia.orgnih.gov Free adenine or adenosine can be salvaged to form AMP. Adenine phosphoribosyltransferase (APRT) catalyzes the reaction of adenine with PRPP to directly form AMP. wpmucdn.com Alternatively, adenosine can be phosphorylated by adenosine kinase to yield AMP. nih.gov

Phosphorylation of Deoxyadenosine by Deoxycytidine Kinase (dCK) and Deoxyguanosine Kinase (dGK)

The initial and rate-limiting step in the conversion of deoxyadenosine to this compound (dAMP) is phosphorylation, a process primarily mediated by two key enzymes: deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK). wikipedia.orgpnas.org These kinases are crucial components of the nucleoside salvage pathway, which recycles products from DNA degradation. pnas.org

Deoxycytidine kinase, a cytosolic enzyme, exhibits broad substrate specificity, phosphorylating not only its primary substrate deoxycytidine (dC), but also deoxyadenosine (dA) and deoxyguanosine (dG). wikipedia.orgpnas.org This positions dCK as a versatile enzyme capable of contributing to the production of all four deoxyribonucleoside triphosphates (dNTPs). pnas.org In contrast, deoxyguanosine kinase is located in the mitochondria and is primarily responsible for the phosphorylation of purine deoxyribonucleosides, including deoxyguanosine and deoxyadenosine, within the mitochondrial matrix. wikipedia.orggenecards.org While both enzymes can phosphorylate deoxyadenosine, studies with recombinant enzymes have helped to delineate their relative contributions. For instance, in certain cell types, the majority of phosphorylation of some nucleoside analogs is attributed to dCK. nih.gov

The fundamental reaction catalyzed by these kinases involves the transfer of a phosphate group from a donor, typically ATP or UTP, to the 5'-hydroxyl group of deoxyadenosine, yielding dAMP. wikipedia.orgnih.gov

Regulation of Kinase Activity

The activity of both deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK) is not static but is subject to regulation, notably in a cell cycle-dependent manner. nih.govtandfonline.com In studies using MOLT-4 human leukemic cells, the activity of both dCK and dGK was observed to increase as cells entered the S-phase of the cell cycle, a period of active DNA synthesis. tandfonline.com Specifically, dCK activity showed a nearly two-fold increase, while dGK activity demonstrated a more pronounced four-fold increase at 36 hours after serum stimulation compared to resting cells. tandfonline.com This coordinated increase in kinase activity during proliferation highlights the importance of the nucleoside salvage pathway in providing the necessary building blocks for DNA replication. nih.gov

The regulation of dCK activity is considered particularly significant as it is often the rate-limiting enzyme for the activation of several nucleoside analogues used in chemotherapy. tandfonline.com The activity of dCK can also be influenced by reversible phosphorylation, with phosphorylation at serine-74 being a requirement for its activity. nih.gov Furthermore, the balance between kinase and nucleotidase activities is crucial. In proliferating MOLT-4 cells, while kinase activity increases, the activity of cytosolic 5'-nucleotidase I, an enzyme that dephosphorylates dAMP, decreases, further favoring the accumulation of the monophosphate form. nih.govtandfonline.com

Phosphorylation to 2'-Deoxyadenosine-5'-diphosphate (B1220054) and 2'-Deoxyadenosine-5'-triphosphate

Following its synthesis, this compound (dAMP) undergoes two subsequent phosphorylation steps to become 2'-deoxyadenosine-5'-diphosphate (dADP) and finally 2'-deoxyadenosine-5'-triphosphate (dATP), the form directly incorporated into DNA. nih.govnih.gov This sequential phosphorylation is essential for providing the high-energy phosphate bonds required for DNA polymerase activity. nih.gov

Role of Adenylate Kinase and Pyruvate Kinase

The conversion of dAMP to dADP is catalyzed by deoxynucleoside monophosphate kinase. nih.gov The subsequent phosphorylation of dADP to dATP is facilitated by enzymes such as pyruvate kinase. nih.govwikipedia.org Both of these phosphorylation steps are dependent on ATP as the phosphate donor. nih.gov

Adenylate kinase (ADK), also known as myokinase, plays a significant, albeit broader, role in cellular energy homeostasis by catalyzing the interconversion of ATP, ADP, and AMP. wikipedia.orgnih.gov While its primary described function is the reaction 2 ADP ↔ ATP + AMP, research has shown that adenylate kinase also possesses nucleoside diphosphate (NDP) kinase activity. nih.govpnas.org This means it can convert various nucleoside diphosphates, including dADP, to their corresponding triphosphates. pnas.org This activity, though less specific than dedicated NDP kinases, can be sufficient to maintain adequate (d)NTP pools for DNA and RNA synthesis. pnas.org Pyruvate kinase, a key enzyme in glycolysis, also contributes to the generation of ATP, which is then utilized by kinases for the phosphorylation of deoxyadenosine monophosphates and diphosphates. wikipedia.org The efficient regeneration of ATP is a critical factor for the effective synthesis of dATP from dAMP. nih.gov

Table 1: Key Enzymes in the Metabolism of this compound

Enzyme Location Function Regulation
Deoxycytidine Kinase (dCK) Cytosol Phosphorylates deoxyadenosine to dAMP. wikipedia.orgpnas.org Cell cycle-dependent; activity increases during S-phase. tandfonline.com
Deoxyguanosine Kinase (dGK) Mitochondria Phosphorylates deoxyadenosine to dAMP in the mitochondrial matrix. wikipedia.orggenecards.org Cell cycle-dependent; activity increases during S-phase. tandfonline.com
Adenylate Kinase (ADK) Mitochondria & Myofibrils Catalyzes the interconversion of adenine nucleotides and can phosphorylate dADP to dATP. wikipedia.orgpnas.org Influenced by cellular energy status (ATP/AMP ratio). wikipedia.org
Pyruvate Kinase Cytosol Generates ATP during glycolysis, which is used for phosphorylation reactions. wikipedia.org Allosterically inhibited by high levels of ATP. wikipedia.org
Deoxyribonucleoside Triphosphate Pyrophosphohydrolase - Involved in the deamination of dAMP to dIMP. ontosight.ai -

Catabolism and Degradation Pathways of this compound

The intracellular concentration of this compound (dAMP) is tightly controlled, not only through its synthesis and phosphorylation but also through its degradation. This catabolic process ensures a balanced nucleotide pool, preventing the accumulation of excessive levels that could be detrimental to the cell. ontosight.ai

Deamination to 2'-Deoxyinosine-5'-monophosphate (dIMP)

A primary catabolic fate for dAMP is its deamination to form 2'-deoxyinosine-5'-monophosphate (dIMP). ontosight.ai This reaction is a key step in purine metabolism, diverting dAMP away from the DNA synthesis pathway. ontosight.ai

Role of Deoxyribonucleoside Triphosphate Pyrophosphohydrolase

The conversion of dAMP to dIMP is catalyzed by the enzyme adenosine monophosphate deaminase. ontosight.ai While the provided outline mentions deoxyribonucleoside triphosphate pyrophosphohydrolase in this context, the direct deamination of dAMP to dIMP is primarily attributed to AMP deaminase. ontosight.ai Deoxyribonucleoside triphosphate pyrophosphohydrolases are typically involved in the hydrolysis of deoxyribonucleoside triphosphates. However, the broader regulation of nucleotide pools involves a complex interplay of various enzymes. Following its formation, dIMP can be further metabolized. For instance, it can undergo phosphorolysis to yield deoxyinosine and ribose phosphate, which can then be broken down by purine nucleoside phosphorylase (PNP) into hypoxanthine (B114508) and deoxyribose-1-phosphate. ontosight.ai The regulation of these catabolic pathways is crucial for maintaining cellular homeostasis.

Dephosphorylation to 2'-Deoxyadenosine (B1664071)

Dephosphorylation is a fundamental biochemical process involving the removal of a phosphate group (PO₄³⁻) from an organic molecule through hydrolysis. wikipedia.org In the context of this compound (dAMP), this reaction is a critical step in nucleotide metabolism. The process involves the hydrolytic cleavage of the ester bond linking the phosphate group to the 5' carbon of the deoxyribose sugar moiety.

This enzymatic reaction converts this compound into its corresponding nucleoside, 2'-Deoxyadenosine, and an inorganic phosphate molecule. nih.govnih.gov This conversion is essential for the purine salvage pathway, which allows the cell to recycle nucleobases and nucleosides formed during the degradation of DNA and RNA. researchgate.net The resulting 2'-Deoxyadenosine can be transported across cell membranes or be re-phosphorylated by kinases to re-enter the nucleotide pool for DNA synthesis. researchgate.net The toxicity observed in certain immune cells from deoxyadenosine is dependent on its phosphorylation back into nucleotide forms. nih.gov

Interaction with Nucleotidases and Phosphatases

The dephosphorylation of this compound is catalyzed by a class of hydrolytic enzymes known as phosphatases, with a specific group called 5'-nucleotidases playing a central role. wikipedia.orgrsc.org

Nucleotidases

5'-Nucleotidases (EC 3.1.3.5) are a group of enzymes that specifically catalyze the hydrolysis of 5'-nucleotides, including both ribonucleoside and deoxyribonucleoside monophosphates, into their respective nucleosides and orthophosphate. nih.govresearchgate.netrsc.org These enzymes are crucial for maintaining balanced nucleotide pools necessary for processes like high-fidelity DNA replication. researchgate.net 5'-Nucleotidases are broadly classified based on their subcellular localization, substrate specificity, and whether they act on deoxyribonucleoside monophosphates. researchgate.netrsc.org

Membrane-Bound 5'-Nucleotidases : These are often ectoenzymes, meaning their active site faces the extracellular space. rsc.org A prominent example is ecto-5'-nucleotidase (CD73), a protein anchored to the cell membrane via a glycosyl phosphatidylinositol (GPI) link. nih.gov These enzymes are primarily involved in the salvage of extracellular nucleosides. They dephosphorylate extracellular nucleotides like AMP to produce nucleosides such as adenosine, which can then be transported into the cell or activate purinergic receptors involved in cell signaling. rsc.orgnih.gov

Cytosolic 5'-Nucleotidases : Found within the cell's cytoplasm, these soluble enzymes are typically members of the haloacid dehalogenase (HAD) superfamily of hydrolases. researchgate.netrsc.org They play a key role in regulating the intracellular concentrations of nucleotides and are involved in purine and pyrimidine (B1678525) salvage pathways. nih.gov Some microbial 5'-nucleotidases located on the cell surface can dephosphorylate dAMP from neutrophil extracellular traps (NETs), converting it to deoxyadenosine, which can trigger the death of immune cells. nih.gov

While many 5'-nucleotidases have broad substrate specificity, some show a preference for certain nucleotides. nih.gov Several have been shown to effectively use dAMP as a substrate to produce deoxyadenosine. nih.gov For instance, studies on AMP-activated protein kinase (AMP-PK) have shown that 2'-deoxy-AMP can stimulate the enzyme, indicating an interaction, although it is less effective than AMP. ebi.ac.uk

Phosphatases

Phosphatases are a broad class of hydrolase enzymes that remove phosphate groups from a wide variety of substrates, including proteins, lipids, and nucleotides. wikipedia.org 5'-nucleotidases are, in effect, a specialized subclass of phosphatases. The reversible process of phosphorylation by kinases and dephosphorylation by phosphatases is a ubiquitous regulatory mechanism in nearly all cellular processes. wikipedia.orgnih.gov

The function of phosphatases is essential for cell signaling and viability. wikipedia.org In the context of nucleotide metabolism, certain phosphatases are induced under specific cellular conditions, such as phosphate starvation. Enzymes like Pho5 in yeast are induced to liberate phosphate from various organic compounds to maintain cellular phosphate homeostasis. rsc.org The broader family of phosphatases ensures that the intricate balance of phosphorylated and dephosphorylated molecules is maintained, which is critical for cellular health and response to environmental cues. nih.gov

Table 1: Enzymes Involved in Dephosphorylation of this compound

Enzyme ClassSpecific ExamplesCellular LocationPrimary Function Related to dAMP/Nucleotides
5'-Nucleotidases Ecto-5'-nucleotidase (CD73)Cell surface (membrane-bound)Hydrolyzes extracellular nucleoside monophosphates (e.g., AMP) to nucleosides (e.g., adenosine) for salvage or signaling. rsc.orgnih.gov
Cytosolic 5'-nucleotidases (cN-II, cN-III)CytoplasmRegulate intracellular nucleotide pools by dephosphorylating (deoxy)nucleoside monophosphates. nih.govrsc.org
UshAPeriplasm (Gram-negative bacteria)Hydrolyzes a range of nucleotides, including 5'-AMP. nih.gov
Phosphatases Pho5Secreted (yeast)A non-specific acid phosphatase induced by phosphate starvation to liberate inorganic phosphate from various sources. rsc.org
Protein Phosphatases (e.g., PP2A)Various (nucleus, cytoplasm)Primarily regulate protein activity via dephosphorylation, but illustrate the broad role of phosphatases in controlling cellular processes. nih.gov

Cellular Dynamics and Transport of 2 Deoxyadenosine 5 Monophosphate

Cellular Uptake Mechanisms

The uptake of dAMP from the extracellular environment into the cell is a complex process involving specific transporters and is influenced by the surrounding ionic and pH conditions. Studies utilizing the human intestinal Caco-2 cell line have been instrumental in elucidating these mechanisms.

The transport of dAMP into cells is sensitive to both pH and the presence of sodium ions (Na+). Research has demonstrated that the uptake of dAMP in Caco-2 cells is both pH- and Na+-dependent. nih.gov Specifically, a decrease in extracellular pH leads to an increased uptake of dAMP, which suggests that the transport mechanism is linked to proton concentration. nih.gov This pH dependency is a characteristic feature of certain transport systems in the intestine. nih.govnih.gov The requirement for Na+ indicates the involvement of a cotransport system, where the movement of dAMP across the cell membrane is coupled to the transport of sodium ions down their electrochemical gradient. nih.govplos.org

While nucleotides are generally thought to be dephosphorylated into nucleosides before absorption, research has provided the first direct evidence of a nucleoside transporter's involvement in deoxyribonucleotide transport. nih.gov The human concentrative nucleoside transporter 3 (CNT3), a transporter with broad specificity, has been shown to mediate the uptake of dAMP. nih.govnih.gov

However, the process is made more efficient through a synergistic relationship with an enzyme on the cell surface. The ecto-5'-nucleotidase, also known as CD73, is an enzyme expressed on the apical surface of intestinal epithelial cells that hydrolyzes extracellular nucleotide monophosphates into their corresponding nucleosides. nih.govplos.orgfrontiersin.org While CNT3 can transport dAMP directly, the efficiency of this transport is significantly lower than that for its dephosphorylated form, 2'-deoxyadenosine (B1664071) (dAdo). nih.govnih.gov Kinetic studies revealed that while the binding affinity (Km) of CNT3 for dAMP (59.6 μM) is similar to that for dAdo (56.3 μM), the maximum transport velocity (Vmax) for dAMP is approximately 500 times lower. nih.govnih.gov

Therefore, a cooperative model for intestinal absorption has been proposed: extracellular dAMP is first hydrolyzed by CD73 into dAdo, which is then efficiently transported into the cell by CNT3. nih.gov This dual mechanism ensures the effective salvage and absorption of dietary DNA components from the intestinal lumen. nih.gov

Transporter/EnzymeRole in dAMP UptakeKey Findings
CNT3 (Concentrative Nucleoside Transporter 3) Mediates direct, Na+-dependent uptake of dAMP.Can transport dAMP, but with a much lower Vmax compared to dAdo. nih.govnih.gov
CD73 (Ecto-5'-nucleotidase) Hydrolyzes extracellular dAMP to 2'-deoxyadenosine (dAdo).Facilitates more efficient uptake by providing the preferred substrate (dAdo) for CNT3. nih.govnih.gov

Intracellular Compartmentalization and Localization

Once inside the cell, dAMP and its phosphorylated derivatives are not uniformly distributed but are localized to specific subcellular compartments to meet metabolic demands. The primary intracellular pools are the cytosol, the nucleus, and the mitochondria. nih.govpnas.org This compartmentalization is crucial for processes like DNA replication and repair. pnas.org

The cytosol serves as a central hub for nucleotide metabolism. The de novo synthesis of deoxynucleotides, a process driven by the enzyme ribonucleotide reductase, occurs in the cytosol. pnas.org This cytosolic pool provides the precursors for nuclear DNA replication.

The nucleus is a major site of dAMP utilization. During the S-phase of the cell cycle, large quantities of deoxynucleoside triphosphates (dNTPs), including dATP derived from dAMP, are imported into the nucleus to serve as the building blocks for DNA replication. pnas.orgnih.gov

Mitochondria also maintain their own distinct pool of deoxynucleotides, which is separate from the cytosolic pool. nih.govpnas.org These mitochondrial dNTPs are essential for the replication and maintenance of the mitochondrial DNA (mtDNA). pnas.org The concentrations of deoxyadenosine (B7792050) phosphates (mono-, di-, and triphosphates combined) have been found to be similar between the mitochondria and the cytosol in cycling cells. nih.gov The maintenance of this mitochondrial pool relies on both the import of deoxynucleotides from the cytosol and the salvage of deoxynucleosides within the mitochondrion itself. nih.govpnas.org

Metabolic Flux and Pool Regulation of Deoxynucleotides

The intracellular concentrations of deoxynucleoside triphosphates (dNTPs), including dATP, are meticulously regulated to ensure the fidelity of DNA replication and maintain genomic stability. This regulation is achieved through a delicate balance between synthesis, degradation, and consumption. nih.govresearchgate.net

De novo synthesis is primarily controlled by ribonucleotide reductase (RNR), the enzyme that converts ribonucleoside diphosphates to deoxyribonucleoside diphosphates. pnas.orgpnas.org RNR activity is tightly regulated and peaks during the S-phase to meet the high demand for dNTPs for nuclear DNA synthesis. pnas.org

Counteracting this synthesis is the degradation of dNTPs. A key enzyme in this process is the sterile alpha motif and HD-domain-containing protein 1 (SAMHD1). pnas.orgpnas.org SAMHD1 is a dNTP triphosphohydrolase that breaks down dNTPs into deoxynucleosides and a triphosphate. pnas.org The expression and activity of SAMHD1 are also cell-cycle regulated, but in a manner opposite to RNR. SAMHD1 is most active during the G1 phase and in non-cycling (quiescent) cells, where it keeps the dNTP pools low. pnas.orgnih.gov This prevents the accumulation of dNTPs outside of S-phase, which could be mutagenic. pnas.org The interplay between RNR and SAMHD1 is therefore a critical determinant of dNTP pool size and balance throughout the cell cycle. pnas.orgresearchgate.net

In addition to this primary regulatory axis, salvage pathways and other nucleotidases contribute to the regulation of deoxynucleotide pools in both the cytosol and mitochondria. nih.govpnas.org For instance, a mitochondrial 5'-deoxyribonucleotidase (mdN) has been shown to modulate the synthesis of mitochondrial dTTP, suggesting similar regulatory mechanisms may exist for other mitochondrial deoxynucleotides. nih.gov Imbalances in these pools, whether in the nucleus or mitochondria, can lead to increased mutation rates and genomic instability. nih.gov

Regulatory EnzymeLocationPrimary FunctionCell Cycle Activity
Ribonucleotide Reductase (RNR) CytosolDe novo synthesis of dNDPs from NDPs.Maximal during S-phase. pnas.org
SAMHD1 NucleusDegrades dNTPs to deoxynucleosides.Maximal during G1/quiescence; minimal during S-phase. pnas.org
Mitochondrial 5'-deoxyribonucleotidase (mdN) MitochondriaModulates mitochondrial dNTP synthesis via substrate cycling.Active in regulating mitochondrial pools. nih.gov
Ecto-5'-nucleotidase (CD73) Cell SurfaceHydrolyzes extracellular dAMP to dAdo for transport.Constitutively active at the cell surface. plos.org

Enzymatic Catalysis and Molecular Interactions of 2 Deoxyadenosine 5 Monophosphate

Interactions with DNA Polymerases and DNA Ligases

The integrity and replication of the genome are dependent on the precise functioning of DNA polymerases and DNA ligases. 2'-Deoxyadenosine-5'-monophosphate, as a precursor to a DNA building block, is central to the activities of these enzymes.

DNA polymerases are responsible for synthesizing DNA molecules from deoxyribonucleotides. While this compound itself is not the direct substrate for DNA polymerase, its phosphorylated form, 2'-deoxyadenosine-5'-triphosphate (dATP), is one of the four essential precursors for DNA synthesis. nih.gov The polymerase catalyzes the incorporation of the dAMP moiety from a dATP molecule into a growing DNA strand, releasing pyrophosphate in the process. nih.gov The selection and incorporation of dAMP are dictated by the template DNA strand, ensuring the fidelity of DNA replication. The efficiency of dAMP incorporation can be influenced by the specific type of DNA polymerase and the presence of any modifications to the deoxyadenose base. nih.gov

DNA ligases are crucial for joining breaks in the phosphodiester backbone of DNA, a process vital for DNA replication, repair, and recombination. nih.gov The ligation process involves the formation of a phosphodiester bond between the 3'-hydroxyl and 5'-phosphate ends of a DNA strand. In many organisms, this reaction is ATP-dependent. The DNA ligase first reacts with ATP to form a covalent ligase-AMP intermediate. nih.gov This activated AMP molecule is then transferred to the 5'-phosphate of the DNA break, forming a DNA-adenylate (AppDNA) intermediate. nih.gov The final step involves the nucleophilic attack of the 3'-hydroxyl group on this activated phosphate (B84403), sealing the nick and releasing AMP. Therefore, a this compound at the 5' end of a DNA break is a direct substrate for the adenylation step catalyzed by DNA ligase. The efficiency of this ligation can be influenced by the surrounding DNA sequence and the specific type of DNA ligase involved.

Modulation of Kinase and Phosphatase Activities

Kinases and phosphatases are key regulators of a vast array of cellular processes, acting as molecular switches by adding or removing phosphate groups from proteins and other molecules. This compound can influence the activity of these enzymes through various mechanisms.

Allosteric regulation involves the binding of a modulator molecule to a site on an enzyme other than the active site, inducing a conformational change that alters the enzyme's activity. nih.gov 5'-AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status, activated by an increase in the cellular AMP:ATP ratio. wikipedia.org While AMP is the primary allosteric activator of AMPK, studies have shown that this compound can also partially activate AMPK. mdpi.com The binding of these nucleotides to the gamma subunit of AMPK induces a conformational change that promotes the phosphorylation and activation of the catalytic alpha subunit. wikipedia.org This activation of AMPK shifts cellular metabolism from anabolic to catabolic pathways to restore energy balance.

Table 1: Allosteric Activation of AMPK by AMP and dAMP

Effector Relative Activation Mechanism
AMP High Binds to the gamma subunit, inducing a significant conformational change and promoting phosphorylation of the catalytic subunit.

Competitive inhibition occurs when a molecule structurally similar to the substrate binds to the active site of an enzyme, preventing the actual substrate from binding. researchgate.net Due to its phosphate group, this compound can act as a competitive inhibitor for certain phosphatases. Protein tyrosine phosphatases (PTPs), for instance, catalyze the dephosphorylation of tyrosine residues on proteins. Phosphate analogs have been shown to be potent competitive inhibitors of PTPs. researchgate.net The phosphate moiety of dAMP can compete with the phosphotyrosine residues of protein substrates for binding to the catalytic site of a phosphatase. This competition would reduce the rate of dephosphorylation of the target protein, thereby modulating the signaling pathway regulated by that phosphatase. The inhibitory potency of dAMP would depend on its concentration relative to the substrate and its affinity for the active site of the specific phosphatase.

Interaction with Nucleases, including S1 Nuclease

Nucleases are enzymes that cleave the phosphodiester bonds between nucleotides in nucleic acids. S1 nuclease, an endonuclease from Aspergillus oryzae, is known for its ability to degrade single-stranded DNA and RNA. The interaction of nucleotide monophosphates with the active site of S1 nuclease provides insights into its catalytic mechanism and substrate specificity.

Structural studies of S1 nuclease have been conducted using analogs of this compound, such as 2'–deoxyadenosine (B7792050)–5'–thiomonophosphate. These studies reveal that the inhibitor molecule binds to the active site, interacting with both the nucleotide-binding site and the zinc cluster that is essential for catalysis. The adenine (B156593) moiety of the inhibitor engages in specific interactions within the binding pocket, while the thiophosphate group coordinates with the zinc ions. This binding occupies the active site and prevents the productive binding and cleavage of a nucleic acid substrate. The mode of binding highlights the key residues and metal ions involved in substrate recognition and catalysis by S1 nuclease.

Influence on Adenosine-Metabolizing Enzymes

The cellular levels of adenosine (B11128) and its derivatives are tightly regulated by a series of enzymes. This compound and its precursor, 2'-deoxyadenosine (B1664071), can significantly influence the activity of these enzymes.

Adenosine deaminase (ADA) is a key enzyme in purine (B94841) metabolism that catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine to inosine (B1671953) and 2'-deoxyinosine, respectively. This function is critical for the normal development and function of the immune system. Genetic deficiency of ADA leads to the accumulation of 2'-deoxyadenosine, which is then phosphorylated by cellular kinases to this compound (dAMP) and subsequently to 2'-deoxyadenosine-5'-triphosphate (dATP).

The accumulation of dATP is toxic to lymphocytes, leading to severe combined immunodeficiency (SCID). The presence of high levels of 2'-deoxyadenosine acts as a primary substrate for ADA. Therefore, the concentration of 2'-deoxyadenosine, and consequently its phosphorylated product dAMP, is directly modulated by ADA activity. In situations of ADA inhibition or deficiency, the increased levels of 2'-deoxyadenosine lead to its increased conversion to dAMP and dATP. While dAMP itself is not a direct modulator of ADA activity in the sense of an allosteric effector, its concentration is a direct consequence of ADA's catalytic function on its precursor, 2'-deoxyadenosine. The metabolic flux through the ADA pathway is thus a critical determinant of intracellular dAMP pools.

Table 2: Consequences of Altered ADA Activity on Deoxyadenosine Metabolism

ADA Activity 2'-Deoxyadenosine Level This compound (dAMP) Level
Normal Low Low

Adenosine Kinase (ADK) Interplay

Adenosine Kinase (ADK) is a crucial enzyme in purine metabolism, primarily responsible for the phosphorylation of adenosine to adenosine monophosphate (AMP). wikipedia.orgnih.gov While its main substrate is adenosine, ADK also catalyzes the phosphorylation of 2'-deoxyadenosine to this compound (dAMP). reactome.org This reaction is a key step in the salvage pathway for purine nucleotides, allowing cells to recycle nucleosides for the synthesis of nucleic acids.

The interplay between ADK and this compound is indirect; ADK's role is in the production of dAMP from its precursor, 2'-deoxyadenosine, rather than a direct interaction with dAMP as a substrate or regulator under normal physiological conditions. The reaction catalyzed by cytosolic ADK involves the transfer of a gamma-phosphate group from ATP to 2'-deoxyadenosine, yielding dAMP and ADP. reactome.org Although ADK is significantly more active with adenosine as a substrate, its activity with 2'-deoxyadenosine is physiologically relevant. reactome.org

The regulation of intracellular adenosine levels by ADK is critical. By converting adenosine and deoxyadenosine to their monophosphate forms, ADK helps maintain low cellular concentrations of these nucleosides. wikipedia.orgfrontiersin.org This is important because adenosine has a wide range of physiological effects, and its concentration needs to be tightly controlled. wikipedia.org The production of dAMP by ADK is also a vital step in providing precursors for DNA synthesis.

ADK exists in two main isoforms, a short form (ADK-S) found in the cytoplasm and a long form (ADK-L) located in the nucleus. frontiersin.org The cytoplasmic ADK-S is primarily responsible for the conversion of adenosine to AMP. frontiersin.org The nuclear ADK-L is involved in the transmethylation pathway, which affects DNA and histone methylation. frontiersin.org

Enzyme Substrate(s) Product(s) Cellular Location Primary Function
Adenosine Kinase (ADK)2'-Deoxyadenosine, ATPThis compound (dAMP), ADPCytosol reactome.orgPurine salvage pathway, regulation of deoxyadenosine levels. wikipedia.orgreactome.org
Adenosine Kinase (ADK)Adenosine, ATPAdenosine-5'-monophosphate (AMP), ADPCytosol, Nucleus frontiersin.orgRegulation of adenosine levels, purine salvage, methylation reactions. wikipedia.orgfrontiersin.org

Structural Biology of this compound in Enzyme Complexes

The three-dimensional structure of this compound (dAMP) is fundamental to its recognition and binding by various enzymes. The molecule consists of a purine base (adenine), a deoxyribose sugar, and a phosphate group attached to the 5' carbon of the sugar. nih.gov This structure allows for specific interactions within the active sites of enzymes.

While crystal structures of numerous enzymes in complex with nucleotides are available, detailed structural information specifically for dAMP-enzyme complexes can be inferred from related structures. For instance, the study of enzymes like 2'-deoxynucleoside 5'-phosphate N-hydrolase 1 (DNPH1) provides insights into how dAMP and similar molecules are accommodated in an active site. acs.orgnih.gov DNPH1 is an enzyme that catalyzes the cleavage of the N-ribosidic bond in 2'-deoxynucleoside 5'-monophosphates. nih.gov Although the primary substrate discussed in some studies is 2'-deoxyuridine 5'-monophosphate (dUMP), the structural principles of binding are applicable to dAMP. acs.orgnih.gov

The binding of a deoxynucleotide monophosphate like dAMP to an enzyme active site is typically characterized by a network of non-covalent interactions. These include:

Hydrogen Bonds: The adenine base, with its amino and nitrogen groups, can form specific hydrogen bonds with amino acid residues in the enzyme's active site. The phosphate group is also a major site for hydrogen bonding.

Hydrophobic Interactions: The purine ring of adenine can engage in hydrophobic or stacking interactions with aromatic amino acid side chains, such as tyrosine or phenylalanine.

Electrostatic Interactions: The negatively charged phosphate group interacts favorably with positively charged amino acid residues like arginine and lysine, or with metal ions that may be present in the active site.

The conformation of the deoxyribose sugar is also a critical determinant of binding specificity. The absence of a 2'-hydroxyl group in dAMP, as opposed to the ribose in AMP, is a key feature that allows enzymes to distinguish between deoxyribonucleotides and ribonucleotides.

Interaction Type dAMP Moiety Involved Potential Enzyme Residues
Hydrogen BondingAdenine base (amino and nitrogen groups), Phosphate groupAspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine
Hydrophobic InteractionsAdenine ringPhenylalanine, Tyrosine, Tryptophan
Electrostatic InteractionsPhosphate groupArginine, Lysine, Histidine, Metal ions (e.g., Mg2+)

Signal Transduction and Regulatory Functions of 2 Deoxyadenosine 5 Monophosphate

Involvement in Purinergic Signaling Pathways

Purinergic signaling encompasses a complex system of extracellular nucleotide and nucleoside-mediated communication that regulates a vast array of cellular functions. nih.govphysiology.org This signaling is primarily driven by the release of purines, such as adenosine (B11128) triphosphate (ATP), into the extracellular space, often in response to cellular stress or damage. physiology.orgphysiology.org These molecules then bind to specific purinergic receptors on the cell surface, initiating intracellular signaling cascades.

Extracellular ATP is considered a primary Damage-Associated Molecular Pattern (DAMP), a molecule that signals cellular danger and triggers inflammatory responses. nih.govphysiology.org It is subsequently broken down by ecto-nucleotidases into adenosine, which generally has immunosuppressive effects. physiology.org

While ATP and adenosine are the most prominent actors in this pathway, other nucleotides, including dAMP, are also implicated. ebi.ac.uk Research indicates that 2'-deoxy-AMP can stimulate AMP-activated protein kinase (AMP-PK), an important cellular energy sensor, although it does so with less affinity than adenosine monophosphate (AMP). ebi.ac.uk This suggests that dAMP can participate in the purinergic signaling network, potentially acting as a signaling molecule in its own right, particularly in contexts of DNA damage or cellular turnover where deoxyribonucleotides may be released.

Modulation of Cellular Proliferation and Apoptosis

The influence of dAMP on cellular proliferation and apoptosis (programmed cell death) is complex and appears to be context-dependent. As a fundamental building block for DNA synthesis, its availability is intrinsically linked to cell proliferation. wikipedia.org

However, studies on its modulatory role have yielded nuanced results. In one study involving human peripheral blood mononuclear cells stimulated with an influenza virus antigen, dAMP was reported to both increase and, contradictorily, inhibit the antigen-induced growth response. nih.gov This suggests that its effect on proliferation may depend on various factors, such as its concentration or the specific state of the immune cells.

Conversely, dAMP's precursor, deoxyadenosine (B7792050), is strongly linked to the induction of apoptosis, particularly in lymphocytes. nih.gov The toxicity of deoxyadenosine requires its phosphorylation to dAMP and subsequently to deoxyadenosine triphosphate (dATP). nih.gov The accumulation of these metabolites can lead to DNA strand breaks, depletion of cellular energy stores (NAD and ATP), and ultimately, cell death. nih.gov This implicates dAMP as a critical intermediate in a pathway that can halt proliferation and trigger apoptosis, a mechanism that is central to the lymphopenia observed in adenosine deaminase (ADA) deficiency. nih.gov

Furthermore, some research suggests that adenosine 3'-5'-cyclic monophosphate (cAMP), a related but distinct signaling molecule, can inhibit DNA synthesis and cell proliferation. nih.govscilit.comscispace.com While not directly dAMP, this highlights the general capacity of adenosine derivatives to exert anti-proliferative effects.

Influence on Cell Differentiation and Survival

The role of dAMP and related molecules in cell differentiation and survival is an area of ongoing investigation. As endogenous signaling molecules, DAMPs can modulate the differentiation and survival of various cell types, particularly immune cells. numberanalytics.commdpi.com When released from damaged cells, DAMPs can influence whether cells are activated to differentiate into specific lineages or are triggered to undergo apoptosis. numberanalytics.commdpi.com

However, direct evidence for dAMP as a primary driver of differentiation is limited. For instance, a study using 2'-deoxycoformycin (B8070352) to increase intracellular levels of deoxyadenosine (which is then converted to dAMP) found that it did not induce differentiation in HL-60 leukemic cells. nih.gov This indicates that in certain cell lines, an increase in the deoxyadenosine/dAMP pool is insufficient to trigger a differentiation program.

Regarding cell survival, the pro-apoptotic effects of deoxyadenosine and its phosphorylated derivatives, including dAMP, are well-documented in lymphocytes. nih.gov The accumulation of dAMP and dATP leads to a cascade of events, including NAD and ATP depletion, that culminates in cell death. nih.gov This demonstrates a clear role for dAMP in reducing cell survival under specific metabolic conditions.

Role in Immune Response Modulation

One of the most significant regulatory functions of extracellular dAMP is its role in modulating the immune system. As a DAMP, dAMP is released from damaged or dying cells and acts as a danger signal to alert the innate immune system. nih.govaai.orgwikipedia.org

Research has demonstrated the direct effects of dAMP on immune cell function. A key study showed that when peripheral blood mononuclear cells were stimulated with an influenza virus antigen, the addition of dAMP significantly increased the secretion of several important cytokines. nih.gov This included the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), the key antiviral cytokine Interferon-gamma (IFN-γ), and the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This indicates that dAMP can amplify both inflammatory and regulatory immune responses during an infection.

In a different context, dAMP has been identified as a crucial precursor for a novel immune signaling pathway in bacteria. ku.dk In this system, dAMP is converted into deoxyinosine triphosphate (dITP), which acts as a messenger to activate a defensive response against bacteriophage infection, leading to the death of infected cells. ku.dk While this is a bacterial system, it establishes a precedent for noncanonical nucleotides derived from dAMP acting as immune messengers.

Table 1: Effects of dAMP on Immune Cell Responses

Cell Type Stimulus Observed Effect of dAMP Cytokine Modulation Reference

This table summarizes the findings from in vitro studies on the immunomodulatory effects of 2'-Deoxyadenosine-5'-monophosphate.

Epigenetic Regulatory Mechanisms

Epigenetic modifications are heritable changes that alter gene expression without changing the underlying DNA sequence. nih.govnih.gov These processes, including DNA methylation, are fundamental to development, cellular identity, and disease. biomodal.comyoutube.com

DNA methylation is a primary epigenetic mechanism that typically involves the addition of a methyl group to a cytosine base within DNA, a process catalyzed by DNA methyltransferases (DNMTs). biomodal.comresearchgate.net These methylation patterns are crucial for gene silencing, genomic imprinting, and maintaining genome stability. biomodal.com

The role of dAMP in this process is fundamental yet indirect. As one of the four deoxyribonucleoside monophosphates, dAMP is an essential building block for the synthesis of DNA. wikipedia.org The process of DNA methylation occurs on the DNA polymer itself. Therefore, the availability of dAMP, along with the other deoxyribonucleotides, is a prerequisite for DNA replication, the process during which methylation patterns are faithfully copied and maintained in daughter cells by enzymes like DNMT1. youtube.com

While dAMP is a component of the substrate that is epigenetically modified, there is currently no strong evidence from the provided search results to suggest that dAMP itself directly regulates the activity of the DNMT enzymes or otherwise acts as a signaling molecule to alter DNA methylation patterns dynamically. Its impact is primarily through its incorporation into the DNA backbone, which is then subject to epigenetic regulation.

Molecular Mechanisms of Dna Damage and Repair Modulated by 2 Deoxyadenosine 5 Monophosphate

Participation in DNA Damage Recognition and Response

The presence and chemical state of 2'-deoxyadenosine-5'-monophosphate are critical in the cellular surveillance systems that detect DNA damage. Alterations to the adenine (B156593) base or the deoxyribose sugar of dAMP can trigger a cascade of events that signal the presence of a lesion and initiate repair.

UV radiation, for instance, can induce damage to DNA and its components through photosensitized reactions. conicet.gov.ar These reactions can occur via two primary mechanisms: Type I, involving electron transfer or hydrogen abstraction, and Type II, which involves the production of singlet molecular oxygen. nih.gov Lumazines, a class of heterocyclic compounds present in biological systems, can act as photosensitizers. conicet.gov.ar In the presence of UV-A radiation, lumazine (B192210) can induce the oxidation of dAMP. conicet.gov.ar This process is pH-dependent, occurring more readily in acidic conditions (pH 5.5) where an electron is transferred from dAMP to the excited state of lumazine. nih.gov This reaction consumes oxygen and generates hydrogen peroxide, while the lumazine itself is not consumed. nih.gov The ability to study such adenosine-based interactions is crucial for understanding DNA damage. medchemexpress.comcaymanchem.com

Furthermore, certain DNA lesions involving adenosine (B11128), such as 8,5'-(S)-cyclo-2'-deoxyadenosine (cyclo-dA), a bulky lesion induced by free radicals, are specifically recognized by the cell's repair machinery. nih.gov The presence of such a distorted nucleotide disrupts the normal DNA structure, acting as a strong signal for the initiation of repair pathways. nih.govnih.gov

Role in DNA Repair Pathways

This compound and its derivatives are substrates and modulators of several DNA repair pathways. The specific type of damage to the dAMP moiety dictates which repair mechanism is activated.

Nucleotide Excision Repair (NER) is a versatile repair system that recognizes and removes a wide variety of bulky, helix-distorting DNA lesions. researchgate.net A significant example of an oxidative DNA lesion involving deoxyadenosine (B7792050) that is repaired by NER is 8,5'-(S)-cyclo-2'-deoxyadenosine (cyclo-dA). nih.gov This lesion forms a covalent bond between the C8 of the adenine base and the C5' of the deoxyribose sugar, causing a significant distortion in the DNA helix. nih.govglenresearch.com

Studies have shown that cyclo-dA is a strong block to gene expression and is repaired by the NER pathway. nih.gov The repair process involves the recognition of the lesion, followed by dual incisions in the damaged strand by endonucleases, removal of the oligonucleotide containing the lesion, and synthesis of a new DNA strand using the undamaged strand as a template. nih.gov Research using cell extracts and living cells has demonstrated that NER-deficient cells, such as those from patients with Xeroderma Pigmentosum (XP), show a severely reduced capacity to repair cyclo-dA. nih.gov This highlights the critical role of NER in removing this specific type of dAMP damage. nih.gov

Table 1: Key Proteins in Nucleotide Excision Repair of Cyclo-dA

Protein/ComplexFunction in NER of Cyclo-dA
Xeroderma Pigmentosum (XP) proteins Involved in the recognition and removal of the bulky cyclo-dA lesion. nih.gov
Endonucleases Make incisions on either side of the cyclo-dA lesion to excise the damaged segment. nih.gov
DNA Polymerase Synthesizes a new DNA strand to fill the gap left by the excised lesion. nih.gov
DNA Ligase Seals the final nick in the repaired DNA strand. nih.gov

Base Excision Repair (BER) is the primary pathway for removing small, non-helix-distorting base lesions from DNA, including some forms of oxidized adenine. youtube.com The process is initiated by a DNA glycosylase that recognizes and removes the damaged base by cleaving the N-glycosylic bond, creating an apurinic/apyrimidinic (AP) site. nih.gov

While NER handles bulky adducts like cyclo-dA, BER addresses more subtle oxidative modifications of the adenine base. nih.gov For example, reactive oxygen species can lead to the formation of lesions that, if not repaired, can cause mispairing during DNA replication. youtube.com The BER pathway ensures the precise removal of the damaged base without major disruption of the DNA backbone initially. Following base removal, an AP endonuclease cuts the phosphodiester backbone, and the resulting gap is filled by a DNA polymerase and sealed by a DNA ligase. nih.gov

Interestingly, there is evidence of interplay between the NER and BER pathways. Some NER proteins can stimulate the activity of DNA glycosylases involved in BER, suggesting a coordinated response to oxidative DNA damage. researchgate.net

Hydroxyl radicals (•OH), a highly reactive ROS, can attack the purine (B94841) ring of deoxyadenosine, leading to the formation of various oxidized products. frontiersin.org One of the well-studied oxidized derivatives is 8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA). glenresearch.com Another significant lesion is the aforementioned 8,5'-cyclo-2'-deoxyadenosine (B1254554) (cyclo-dA), which is formed through an intramolecular cyclization reaction initiated by hydroxyl radical attack on the C5' position of the deoxyribose sugar. nih.govfrontiersin.org This tandem lesion involves damage to both the base and the sugar moieties. nih.gov

The formation of these oxidized derivatives disrupts normal base pairing and can block the progression of DNA and RNA polymerases, thereby interfering with replication and transcription. nih.gov

Table 2: Examples of Oxidized Deoxyadenosine Derivatives

Oxidized DerivativeType of Damage
8-oxo-7,8-dihydro-2'-deoxyadenosine (8-oxo-dA) Oxidation of the adenine base. glenresearch.com
8,5'-cyclo-2'-deoxyadenosine (cyclo-dA) Covalent bond between the adenine base and the deoxyribose sugar. nih.govfrontiersin.org

Free radicals are highly reactive molecules with unpaired electrons that can cause significant damage to biological macromolecules, including DNA. researchgate.net The interaction of free radicals with dAMP can initiate a chain reaction of damage. researchgate.net For example, the hydroxyl radical can abstract a hydrogen atom from the deoxyribose sugar of dAMP, leading to the formation of a sugar radical. nih.gov This radical can then undergo further reactions, including the formation of strand breaks or the cyclization seen in cyclo-dA. acs.org

The oxidation of dAMP can also be photosensitized, as seen with lumazine, where electron transfer from dAMP to the photosensitizer generates a dAMP radical cation (dAMP•+). conicet.gov.ar This radical species is a precursor to further oxidative damage. The overproduction of free radicals and the subsequent damage to dAMP and other DNA components can overwhelm the cell's antioxidant defenses and repair capacities, leading to a state of oxidative stress. researchgate.net This condition is associated with the pathogenesis of various diseases. frontiersin.orgresearchgate.net

Cross-linking and Depurination Phenomena

The structural integrity of DNA is constantly challenged by damaging agents that can lead to covalent linkages, or cross-links, and the loss of purine bases, a process known as depurination. The adenine base within this compound is a frequent target in these damaging events.

Cross-linking: DNA cross-links are highly cytotoxic lesions that can be formed by both exogenous and endogenous agents. Exogenous agents like nitrogen mustards and the chemotherapeutic drug cisplatin (B142131) react preferentially with the N7 position of purine bases, including the adenine of dAMP. These reactions can form interstrand cross-links, which covalently link the two strands of the DNA double helix, or intrastrand cross-links between bases on the same strand. Such cross-links cause significant distortion to the DNA helix, blocking the progression of DNA polymerase and RNA polymerase, thereby halting replication and transcription. DNA-protein crosslinks (DPCs) represent another class of lesion where a protein becomes covalently trapped on the DNA. mdpi.com These can occur enzymatically or non-enzymatically and require complex repair pathways, such as nucleotide excision repair (NER) or specialized proteases, to resolve. mdpi.com

Depurination: Depurination is a hydrolytic chemical reaction that cleaves the β-N-glycosidic bond connecting the purine base (adenine or guanine) to the deoxyribose sugar, resulting in an abasic (AP) site. nih.gov Deoxyadenosine and deoxyguanosine are significantly more susceptible to depurination than their ribonucleoside counterparts. This process is accelerated under acidic conditions due to the protonation of purine bases, which facilitates the cleavage. nih.gov

Research indicates that the rate of depurination is highly dependent on the local DNA sequence and structure. For instance, studies on oligodeoxynucleotides have shown that thymine-rich sequences tend to depurinate faster. nih.gov The structural context, whether the nucleotide is a free monomer or part of a single or double-stranded DNA, also profoundly impacts its stability. Depurination of single-stranded DNA (ssDNA) occurs at a rate several times faster than that of double-stranded DNA (dsDNA), highlighting the protective effect of the helical structure. nih.gov The presence of polycations, which can electrostatically shield the DNA, has also been shown to inhibit nonenzymatic depurination. nih.gov

Table 1: Factors Influencing the Rate of Depurination
FactorObservationReference
pH Depurination rate increases significantly in acidic conditions (lower pH). A salient point in the relationship between pH and the rate constant is observed around pH 2.5. nih.gov
DNA Structure The rate constant for depurination in single-stranded M13 DNA was 2.4 times higher than in its double-stranded form. nih.gov
Ionic Strength Higher salt concentrations (e.g., NaCl, MgCl2) decrease the rate of depurination, with divalent cations like Mg2+ being much more effective inhibitors than monovalent cations like Na+. nih.gov
Local Sequence The half-life of depurination varies significantly with sequence. At pH 2.5 (37°C), a poly-adenine sequence (A30) was 11.4 times more stable against depurination than a sequence of alternating adenine and thymine (B56734) (AT15). nih.gov

Influence on DNA Stability and Integrity

The stability and integrity of DNA are paramount for the accurate storage and transmission of genetic information. nih.gov this compound, as a fundamental building block, and its various modified forms play a crucial role in maintaining the structural and functional integrity of the DNA double helix.

The canonical B-form DNA double helix is stabilized by a combination of hydrogen bonds between complementary base pairs and base-stacking interactions. The specific arrangement of nucleotides, including dAMP, dictates the local geometry, such as the width of the major and minor grooves. nih.govwikipedia.org The minor groove in adenine-thymine (A-T) rich regions is known to be narrower and hosts a "spine of hydration"—a structured network of water molecules that contributes significantly to the stability of the B-form helix. nih.gov Any alteration to the dAMP residue, either through damage or modification, can disrupt these stabilizing forces.

Table 2: Structural Perturbations in DNA Duplex Containing a (5'S)-5',8-cyclo-2'-deoxyadenosine Lesion
Structural ParameterObservationImplication for Stability
Damaged Nucleotide Sugar Pucker The deoxyribose of the damaged nucleotide adopts an O4'-exo conformation.This is a deviation from the typical C2'-endo pucker found in B-DNA, indicating localized strain.
Base-Pair Geometry The damaged S-cdA•T base pair is significantly propeller twisted.Alters the planarity and stacking interactions with adjacent base pairs, affecting local helix stability.
Helical Axis A minor ~10° bend in the helical axis is observed.Introduces a slight kink in the DNA, which can affect its interaction with DNA-binding proteins.
Overall Structure Despite local distortions, the overall B-DNA conformation is largely preserved.Demonstrates the resilience of the DNA helix while highlighting a recognizable lesion for repair machinery.

The creation of an apurinic site following the depurination of a dAMP residue represents a severe threat to DNA integrity. nih.gov The absence of a base disrupts base stacking and leaves a labile sugar-phosphate backbone that is prone to cleavage. If not repaired, these AP sites can lead to mutations during DNA replication, as polymerases may stall or insert an incorrect base opposite the lesion.

Research Methodologies and Experimental Models in 2 Deoxyadenosine 5 Monophosphate Studies

Enzyme Kinetics and Inhibition Studies

Enzyme kinetics and inhibition studies are fundamental to understanding the biochemical pathways involving 2'-deoxyadenosine-5'-monophosphate (dAMP). These studies provide insights into the rates of enzymatic reactions, the affinities of enzymes for dAMP, and the mechanisms by which these reactions are regulated.

A key area of investigation is the phosphorylation of dAMP to its diphosphate (B83284) (dADP) and triphosphate (dATP) forms, which are direct precursors for DNA synthesis. The enzymes responsible for these phosphorylation steps, namely deoxyadenylate kinase and deoxynucleoside diphosphate kinase, are subjects of kinetic analysis. For instance, studies have focused on cloning the genes for deoxynucleoside monophosphate kinases and characterizing the kinetic parameters of the encoded enzymes. nih.gov A kinetic model for the synthesis of deoxynucleoside diphosphates (dNDPs), including dADP, has been developed based on a Bi-Bi random rapid equilibrium mechanism, allowing for the determination of key kinetic constants. nih.gov

Inhibition studies often explore how dAMP analogs or other molecules interfere with enzymes that utilize dAMP or its derivatives. For example, analogs of 2'-deoxycytidine-5'-monophosphate (dCMP) have been shown to be competitive inhibitors of thymidylate synthase with respect to the natural substrate, dUMP. nih.gov These inhibitors can also act in a mechanism-based manner, dependent on the presence of N(5),N(10)-methylenetetrahydrofolate. nih.gov Such studies are crucial for the development of therapeutic agents that target DNA synthesis.

The kinetic behavior of enzymes involved in dAMP metabolism can be influenced by various factors. For example, the activity of deoxynucleoside monophosphate kinases is significantly affected by pH and the concentration of magnesium ions. nih.gov Understanding these influences is vital for optimizing conditions in biocatalytic processes, such as the in-house production of dNTPs for use in nucleic acid amplification techniques. nih.gov

Table 1: Key Enzymes in dAMP Metabolism and their Kinetic Properties

EnzymeSubstrate(s)Product(s)Kinetic ParameterSignificance
Deoxyadenylate Kinase (AK)dAMP, ATPdADP, ADPMichaelis-Menten constants (Km), Maximum reaction velocity (Vmax)Catalyzes the first phosphorylation step towards dATP synthesis. nih.gov
Deoxyguanylate Monophosphate Kinase (GK)dGMP, ATPdGDP, ADPKm, VmaxInvolved in the synthesis of another purine (B94841) deoxynucleotide. nih.gov
Deoxycytidylate Monophosphate Kinase (CK)dCMP, ATPdCDP, ADPKm, VmaxPart of the pyrimidine (B1678525) deoxynucleotide synthesis pathway. nih.gov
Deoxythymidylate Monophosphate Kinase (TK)dTMP, ATPdTDP, ADPKm, VmaxEssential for the synthesis of a key DNA precursor. nih.gov
Thymidylate SynthasedUMP, N(5),N(10)-methylenetetrahydrofolatedTMP, DihydrofolateInhibition constants (Ki)A target for cancer chemotherapy; its inhibition can be studied using dAMP analogs. nih.gov

Cell-Based Assays and Cell Culture Models

Cell-based assays and cell culture models are indispensable tools for studying the cellular uptake, metabolism, and functional consequences of this compound and its analogs. These models allow researchers to investigate the compound's effects in a biologically relevant context.

One common application of cell-based assays is to assess the uptake of dAMP into cells. For example, studies using Caco-2 cells, a human colon adenocarcinoma cell line, have shown that the uptake of dAMP is a time-dependent process. medchemexpress.com Furthermore, this uptake is influenced by environmental conditions, demonstrating dependence on both pH and the presence of sodium ions, which suggests the involvement of specific transport mechanisms. medchemexpress.com

Cell culture models are also extensively used to evaluate the cytotoxic and anti-proliferative effects of dAMP analogs. Murine leukemia cell lines, such as L5178Y, have been employed to determine the growth inhibitory properties of various nucleoside analogs. nih.gov By using both parental and drug-resistant cell lines, researchers can elucidate mechanisms of drug resistance. For instance, a 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd)-resistant L5178Y cell line was found to be significantly less sensitive to FdUrd than the parental line, providing a model to test the efficacy of new compounds against resistant cancers. nih.gov

Furthermore, cell-based assays are crucial for understanding how dAMP and its derivatives affect intracellular signaling pathways and metabolic processes. Assays have been developed to measure the levels of related adenosine (B11128) compounds like adenosine monophosphate (AMP) and adenosine in cell culture supernatants and lysates. nih.govcellbiolabs.com For example, a method to assess adenosine production in 2D and 3D tumor cell cultures involves using excess AMP to competitively inhibit its conversion to adenosine, allowing for quantification of relative adenosine levels. nih.gov This is particularly relevant in cancer research, as adenosine in the tumor microenvironment has immunosuppressive properties. nih.gov

Table 2: Examples of Cell-Based Assays and Models in dAMP Research

Cell LineAssay TypeResearch FocusKey Findings
Caco-2Uptake StudyInvestigating the mechanism of dAMP transport into intestinal epithelial cells.dAMP uptake is time-dependent, pH-dependent, and Na+-dependent. medchemexpress.com
L5178Y (murine leukemia)Cell Growth InhibitionEvaluating the anti-proliferative activity of dAMP analogs.Demonstrated differential sensitivity of parental and FdUrd-resistant cells to nucleoside analogs. nih.gov
Tumor Cell Lines (2D and 3D cultures)Adenosine Production AssayQuantifying the production of immunosuppressive adenosine in the tumor microenvironment. nih.govA competitive AMP blockade strategy can be used to measure relative adenosine levels. nih.gov

In Vitro DNA Synthesis and Replication Systems

In vitro DNA synthesis and replication systems are powerful tools for dissecting the molecular mechanisms by which this compound and its analogs influence the fundamental process of DNA replication. These cell-free systems allow for precise control over the components of the replication machinery, enabling detailed investigation of the roles of specific nucleotides and enzymes.

A primary application of these systems is to study the incorporation of dAMP and its analogs into a growing DNA strand by DNA polymerases. The process requires a template DNA strand, a primer, DNA polymerase, and a mixture of deoxynucleoside triphosphates (dNTPs), including dATP, which is derived from dAMP. libretexts.orglibretexts.org By substituting the natural dATP with an analog, researchers can observe the consequences on DNA synthesis.

In vitro DNA synthesis is also the basis for the Sanger sequencing method, which determines the nucleotide sequence of a DNA molecule. libretexts.orglibretexts.org This technique relies on the controlled termination of DNA synthesis by incorporating dideoxynucleotides (ddNTPs), which lack the 3'-hydroxyl group necessary for chain elongation. libretexts.orglibretexts.org The reaction mixture contains the template DNA, a primer, DNA polymerase, the four standard dNTPs, and a small amount of a fluorescently labeled ddNTP. libretexts.orglibretexts.org This results in a series of DNA fragments of different lengths, each ending with a specific labeled ddNTP, which can then be separated and analyzed to deduce the DNA sequence.

Table 3: Components of a Typical In Vitro DNA Synthesis Reaction

ComponentFunction
Template DNAProvides the sequence information for the new DNA strand. libretexts.orglibretexts.org
PrimerA short nucleic acid sequence that provides a starting point for DNA synthesis. libretexts.orglibretexts.orgyoutube.com
DNA PolymeraseThe enzyme that catalyzes the addition of deoxynucleotides to the growing DNA chain. libretexts.orglibretexts.orgyoutube.com
Deoxynucleoside Triphosphates (dNTPs)The building blocks (dATP, dGTP, dCTP, dTTP) for the new DNA strand. libretexts.orglibretexts.org
Dideoxynucleoside Triphosphates (ddNTPs)Chain-terminating nucleotides used in Sanger sequencing. libretexts.orglibretexts.org
BufferProvides the optimal chemical environment for the DNA polymerase to function. libretexts.org

Molecular Cloning and Genetic Engineering Approaches

Molecular cloning and genetic engineering are foundational techniques in modern biology that are intrinsically linked to the availability and use of this compound, primarily through its conversion to dATP, a necessary component for DNA synthesis and manipulation. opentextbc.ca These approaches allow for the isolation, modification, and propagation of specific DNA sequences. neb.com

The core of molecular cloning involves the insertion of a DNA fragment of interest into a vector, such as a plasmid, which is a small, circular DNA molecule that replicates independently within a host organism, typically bacteria. opentextbc.ca This process often begins with the amplification of the target DNA using the polymerase chain reaction (PCR), a technique that requires dNTPs, including dATP, to synthesize new DNA strands. neb.com Restriction enzymes are then commonly used to cut both the DNA insert and the vector at specific recognition sites, creating compatible "sticky" or blunt ends. neb.com The DNA ligase enzyme then joins the insert and vector by forming phosphodiester bonds, creating a recombinant DNA molecule. neb-online.de

Genetic engineering expands on molecular cloning to modify an organism's genome to introduce new traits. opentextbc.ca This is often achieved by introducing recombinant DNA vectors into host cells. opentextbc.ca The organisms that receive this foreign DNA are known as genetically modified organisms (GMOs) or transgenic organisms if the DNA is from a different species. opentextbc.ca

A key application of these techniques in the context of dAMP is the cloning and overexpression of genes encoding enzymes involved in its metabolism. For instance, the genes for deoxynucleoside monophosphate kinases from Saccharomyces cerevisiae have been cloned into E. coli to overproduce these enzymes. nih.gov This allows for the large-scale enzymatic synthesis of deoxynucleoside diphosphates and triphosphates, which are crucial reagents for various molecular biology applications. nih.gov This biocatalytic production of dNTPs from dNMPs represents a significant advancement over traditional chemical synthesis methods. nih.govnih.gov

Table 4: Key Steps and Reagents in Molecular Cloning

StepDescriptionKey Reagents Involving dAMP derivatives
Isolation of Target DNA The DNA fragment of interest is obtained, often through PCR amplification. neb.comdNTPs (including dATP)
Ligation The target DNA is inserted into a cloning vector using DNA ligase. neb.comATP (structurally related to dATP) is required by DNA ligase.
Transformation The recombinant vector is introduced into a host organism for replication. neb.comNot directly, but the host's replication machinery will use its own dNTP pool.
Selection and Screening Host cells containing the desired recombinant DNA are identified.N/A

Pathobiological Implications and Therapeutic Interventions Involving 2 Deoxyadenosine 5 Monophosphate

Association with Neoplastic Diseases

2'-Deoxyadenosine-5'-monophosphate (dAMP) and its metabolites are intricately linked to the pathobiology of neoplastic diseases. The regulation of its intracellular concentration is crucial for normal cell function, and disruptions can lead to or be exploited in the context of cancer.

Modulation of Cancer Cell Growth and Survival

The accumulation of dAMP and its subsequent phosphorylation to 2'-deoxyadenosine (B1664071) triphosphate (dATP) can significantly impact cancer cell viability. In certain cancer cells, such as the human colon carcinoma cell line LoVo, an excess of 2'-deoxyadenosine, the precursor to dAMP, can induce apoptosis. nih.gov This process is characterized by morphological changes like chromatin condensation and nuclear fragmentation. The apoptotic effect is dependent on the intracellular phosphorylation of 2'-deoxyadenosine to its monophosphate form and subsequently to dATP. nih.gov The combination of 2'-deoxyadenosine with an adenosine (B11128) deaminase inhibitor, such as 2'-deoxycoformycin (B8070352), enhances this toxic effect by preventing the breakdown of 2'-deoxyadenosine, leading to higher intracellular dATP levels. nih.gov

Studies are actively exploring the potential of dAMP to regulate the growth and survival of cancer cells, which could pave the way for novel therapeutic strategies. smolecule.com The mechanism often involves the induction of apoptosis through the release of cytochrome c and the activation of caspases, key mediators of programmed cell death. nih.gov

Role in Nucleic Acid Synthesis Inhibition in Cancer Therapies

A cornerstone of many cancer therapies is the disruption of nucleic acid synthesis in rapidly dividing cancer cells. This compound is a fundamental building block for DNA synthesis. medchemexpress.commedchemexpress.com Therefore, targeting the pathways involving dAMP is a viable strategy for cancer treatment.

Analogues of dAMP and other deoxyribonucleotides are designed to interfere with this process. For instance, 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), an analogue of a different deoxyribonucleotide, is a well-known inhibitor of thymidylate synthase, an enzyme critical for the synthesis of thymidine (B127349), another essential DNA component. acs.org This inhibition ultimately halts DNA replication. Similarly, antimetabolites like 5-Aza-2'-deoxycytidine (Decitabine) are incorporated into DNA after being converted to their triphosphate forms. nih.govnih.gov The initial phosphorylation step to the monophosphate form is critical for their mechanism of action. nih.gov These analogues can disrupt DNA synthesis and repair, leading to cell death. smolecule.commedchemexpress.com

The table below summarizes key molecules involved in nucleic acid synthesis inhibition and their mechanisms.

MoleculeMechanism of ActionTarget Pathway
5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) Inhibits thymidylate synthase, blocking thymidine synthesis. acs.orgDNA Synthesis
5-Aza-2'-deoxycytidine (Decitabine) Incorporated into DNA, leading to hypomethylation and cytotoxicity. nih.govDNA Synthesis & Epigenetic Regulation
2'-Deoxycoformycin Inhibits adenosine deaminase, increasing intracellular deoxyadenosine (B7792050) and subsequently dATP levels, inducing apoptosis. nih.govPurine (B94841) Metabolism

Implications in Mitochondrial DNA Depletion Syndromes

Mitochondrial DNA (mtDNA) depletion syndromes (MDS) are a group of severe, often fatal, genetic disorders characterized by a significant reduction in the amount of mtDNA in affected tissues. nih.govnih.gov These syndromes result from mutations in nuclear genes that are essential for mtDNA maintenance, including those involved in the synthesis of deoxyribonucleoside triphosphates (dNTPs), the building blocks of mtDNA. nih.gov

Imbalances in the mitochondrial dNTP pool are a key pathogenic feature of MDS. Since dAMP is a precursor for dATP, its availability is critical for mtDNA replication. In certain forms of MDS, such as those caused by mutations in the genes TK2 or RRM2B, the synthesis of dNTPs is impaired. nih.govwikipedia.org Research has shown that in vitro supplementation with deoxynucleoside monophosphates, including dAMP, can help to restore the balance of the dNTP pool and rescue the mtDNA depletion in patient-derived cells. nih.gov This suggests a potential therapeutic avenue for these devastating disorders, where providing the necessary building blocks for mtDNA synthesis could alleviate the cellular defects. nih.gov

Relevance in Neurological Disorders

The integrity of DNA is paramount for the function and survival of long-lived, post-mitotic cells like neurons. DNA damage, if not properly repaired, can accumulate and contribute to the pathogenesis of various neurological disorders. nih.govmdpi.com this compound is a key molecule in the DNA damage response (DDR). medchemexpress.commedchemexpress.com

Oxidative stress is a major source of endogenous DNA damage in the nervous system, leading to lesions such as 8,5′-cyclo-2′-deoxyadenosine. nih.gov The repair of such "bulky" lesions often involves the nucleotide excision repair (NER) pathway. nih.govnih.gov Furthermore, single-strand breaks (SSBs) and double-strand breaks (DSBs) are particularly neurotoxic. mdpi.comembopress.org The base excision repair (BER) pathway, which repairs smaller base lesions, and DSB repair pathways like non-homologous end joining (NHEJ) are crucial for neuronal survival. nih.govmdpi.com

Defects in DNA repair pathways are linked to several neurodegenerative diseases. For instance, mutations in genes involved in the DDR, such as ATM (Ataxia-Telangiectasia) and components of the MRN complex, lead to severe neurological phenotypes. embopress.org While direct evidence linking dAMP metabolism to the primary cause of major neurodegenerative diseases like Alzheimer's or Parkinson's disease is still emerging, its fundamental role in DNA synthesis and repair suggests its involvement in the underlying cellular stress and death processes observed in these conditions. smolecule.comnih.gov Research is ongoing to better understand the specific role of dAMP and purinergic signaling in neurodegeneration. smolecule.com

Antiviral Mechanisms and Therapeutic Analogues

Viruses rely on the host cell's machinery for replication, including the building blocks for their genetic material (DNA or RNA). This dependency makes the nucleotide synthesis pathways an attractive target for antiviral therapies. ebsco.com this compound is a precursor for dATP, which is essential for the replication of DNA viruses. smolecule.com

Many antiviral drugs are nucleoside or nucleotide analogues that, once inside the cell and phosphorylated, interfere with viral replication. ebsco.comnih.gov These analogues can act as chain terminators, preventing the further elongation of the viral DNA or RNA, or as competitive inhibitors of viral polymerases. ebsco.comnih.gov

A well-known example is Acyclovir (B1169), a guanosine (B1672433) analogue. It is converted to its monophosphate form by a viral-specific enzyme (thymidine kinase) and then further phosphorylated by host cell kinases to acyclovir triphosphate. This triphosphate form then inhibits viral DNA polymerase. nih.gov While acyclovir is a guanosine analogue, the principle of action is similar for adenosine analogues.

Therapeutic analogues related to dAMP are designed to be recognized by viral enzymes but not as efficiently by host cell enzymes, providing a therapeutic window. The development of nucleoside monophosphate prodrugs is a strategy to bypass the often rate-limiting initial phosphorylation step, thereby increasing the intracellular concentration of the active antiviral agent. mdpi.com

The table below highlights some antiviral agents and their mechanisms.

Antiviral AgentMechanism of ActionTarget Virus Type
Acyclovir A guanosine analogue that, after phosphorylation, inhibits viral DNA polymerase and causes chain termination. nih.govDNA Viruses (e.g., Herpes Simplex Virus)
Vidarabine An adenosine analogue that inhibits viral DNA polymerase. ebsco.comDNA Viruses
Remdesivir An adenosine nucleotide prodrug that inhibits viral RNA-dependent RNA polymerase. nih.govRNA Viruses (e.g., Coronaviruses)

Diagnostic Applications in Nucleic Acid Metabolism-Related Diseases

The measurement of this compound and other nucleotides can serve as a diagnostic tool for various diseases related to nucleic acid metabolism. smolecule.com Given that dAMP is a fundamental component of DNA, its levels can reflect the state of DNA synthesis and turnover. medchemexpress.commedchemexpress.com

In the context of cancer, altered levels of dAMP or its metabolites in bodily fluids or tissue samples could potentially be used as biomarkers for disease presence, progression, or response to therapy. For instance, monitoring the levels of nucleotides could help in assessing the efficacy of treatments that target nucleic acid synthesis.

In inherited metabolic disorders affecting purine and pyrimidine (B1678525) metabolism, the analysis of specific nucleotides, including dAMP, in patient samples is crucial for diagnosis. For example, in certain immunodeficiency disorders, defects in enzymes like adenosine deaminase lead to the accumulation of deoxyadenosine and its phosphorylated derivatives, which can be detected for diagnostic purposes.

Furthermore, dAMP and its derivatives are used in various laboratory assays for the detection and quantification of genetic material in clinical samples, forming the basis of many molecular diagnostic tests. smolecule.com

Therapeutic Potential of Modified this compound Analogues

The chemical alteration of the fundamental this compound (dAMP) structure is a key strategy in modern pharmacology. These modified versions, known as analogues, are designed to interact with biological systems in ways that the natural molecule does not, providing therapeutic benefits. By strategically altering the adenine (B156593) base, the deoxyribose sugar, or the phosphate (B84403) group, scientists have developed a diverse arsenal (B13267) of compounds to combat various diseases. researchgate.net

The core principle behind these analogues is to create molecules that can be mistaken for natural nucleosides or nucleotides by cellular or viral enzymes. researchgate.net Once inside a cell, these analogues are typically phosphorylated to their active triphosphate forms. nih.gov These active forms can then interfere with the synthesis of DNA or RNA, which is crucial for the replication of viruses and the proliferation of cancer cells. researchgate.netnih.gov The success of this approach has made nucleoside and nucleotide analogues a cornerstone of treatment for many viral infections and cancers. researchgate.net

Development of Nucleotide Analogs for Drug Development

The creation of nucleotide analogues is a highly rational process in drug development, aimed at producing molecules that function as antimetabolites. nih.gov These synthetic compounds are designed to mimic physiological nucleosides to exploit cellular metabolic pathways. researchgate.net Once they enter a cell, often with the help of nucleoside transporters, they are converted into nucleotide analogues by cellular or viral enzymes. nih.govnih.gov These fraudulent nucleotides can then disrupt critical cellular processes.

Key strategies in the development of these analogues include:

Structural Modification: Small changes to the nucleoside structure can have profound effects on biological activity. nih.gov Modifications can be made to the heterocyclic base, the sugar moiety, or the phosphate group. researchgate.netnih.gov For instance, adding a fluorine atom can alter the molecule's stability and how it binds to target enzymes. nih.gov

Prodrug Strategies: Many analogues are administered as prodrugs, which are inactive forms that are converted into the active drug within the body. This approach can enhance properties like stability, bioavailability, and cellular uptake. nih.govnih.gov A notable example is the ProTide technology, which masks the phosphate group to improve cell penetration before being cleaved by intracellular enzymes to release the active monophosphate form. inventiv.org

Targeted Delivery: Research focuses on designing analogues that are selectively activated in target cells, such as cancer cells or virus-infected cells. This selectivity can be achieved by exploiting enzymes that are unique to the target or are more active in it. researchgate.net

These developmental strategies have led to a wide variety of purine and pyrimidine analogues with diverse clinical applications. nih.govnih.gov

Targeting Viral Infections and Cancer

Modified dAMP analogues are particularly effective in antiviral and anticancer therapies due to the high rate of nucleic acid synthesis in viruses and cancer cells. nih.govwikipedia.org

Antiviral Therapy: In the context of viral infections, nucleoside analogues act as potent inhibitors of viral replication. numberanalytics.com After being converted to their triphosphate form within an infected cell, they are recognized as substrates by viral polymerases (like DNA polymerases, RNA-dependent RNA polymerases, or reverse transcriptases). nih.gov When the viral enzyme incorporates the analogue into a growing viral DNA or RNA strand, it can lead to one of several outcomes:

Chain Termination: Many analogues lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, causing the elongation of the nucleic acid chain to stop permanently. numberanalytics.comnumberanalytics.com

Mutagenesis: Some analogues can be incorporated and cause mispairing in subsequent replication cycles, leading to a lethal accumulation of mutations in the viral genome. numberanalytics.com

Delayed Chain Termination: Certain modified nucleosides block DNA synthesis only after several more natural nucleotides have been added, a mechanism that may be effective against drug-resistant viral strains. researchgate.net

This mechanism is central to the action of drugs used against HIV, hepatitis B and C, and herpes simplex viruses. wikipedia.orgnumberanalytics.com

Cancer Therapy: In oncology, dAMP and other nucleoside analogues function as antimetabolites that interfere with the DNA synthesis of rapidly dividing cancer cells. nih.govwikipedia.org Their primary mechanisms of action include:

Inhibition of DNA Synthesis: After conversion to their active nucleotide form, these analogues can inhibit crucial enzymes involved in the production of DNA precursors, such as ribonucleotide reductase. nih.gov They can also directly inhibit DNA polymerases. wikipedia.org

Incorporation into DNA: The fraudulent nucleotides can be incorporated into the DNA of cancer cells. This incorporation can disrupt DNA function, block further chain elongation, and trigger cellular processes that lead to programmed cell death (apoptosis). nih.govpharmacology2000.com

This approach is used to treat various hematological malignancies and solid tumors. nih.govresearchgate.net Research continues to refine these analogues to improve their selectivity for cancer cells and overcome mechanisms of drug resistance. nih.gov

Table of Modified 2'-Deoxyadenosine Analogues and Their Applications

Analogue ClassExample(s)Therapeutic TargetMechanism of Action
Deoxyadenosine AnaloguesDidanosine (ddI), VidarabineHIV, Herpes Simplex VirusChain termination of viral DNA synthesis. wikipedia.org
Adenosine AnaloguesClofarabine (B1669196), Fludarabine, CladribineLeukemia (e.g., Hairy Cell Leukemia, ALL)Inhibition of DNA polymerase and ribonucleotide reductase, incorporation into DNA leading to apoptosis. nih.govwikipedia.org
Carbocyclic AnaloguesAbacavirHIVProdrug that is converted to carbovir (B1146969) triphosphate, which acts as a chain terminator for viral reverse transcriptase. nih.gov
8-Modified-2'-deoxyadenosine AnaloguesN/A (Research Phase)HIVInduces delayed chain termination during viral reverse transcription. researchgate.netburnet.edu.au
Phosphoramidate Prodrugs (ProTides)Cordycepin (3'-deoxyadenosine) derivativesLeukemia, Lymphoma, Solid TumorsEnhances cellular uptake and stability; releases active triphosphate form intracellularly to interrupt nucleic acid synthesis and target cancer stem cells. inventiv.org

Future Directions and Emerging Research Avenues

Integrated Omics Approaches for Comprehensive Pathway Analysis

The complexity of metabolic regulation demands a holistic view that transcends single-molecule analysis. Integrated multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, are becoming indispensable for a comprehensive understanding of dAMP pathway dynamics. nih.govnih.gov By simultaneously analyzing changes in genes, RNA transcripts, proteins (enzymes), and metabolites, researchers can construct detailed models of how dAMP metabolism is regulated and how it impacts other cellular processes. nih.gov

For instance, a multi-omics analysis of cancer cells could reveal not only elevated levels of dAMP but also corresponding increases in the expression of ribonucleotide reductase (the enzyme responsible for its synthesis) and alterations in downstream signaling pathways. jcvi.org Such studies can identify network-level changes and uncover previously unknown interactions between dAMP metabolism and other cellular functions like cell proliferation, DNA repair, and immune response. nih.govresearchgate.net This systems-level perspective is crucial for identifying robust biomarkers for disease diagnosis and for pinpointing the most effective nodes for therapeutic intervention. jcvi.org Integrated analyses are particularly promising for understanding complex conditions where metabolic dysregulation is a key feature, allowing for the identification of functional signatures and the molecular links between the microbiome, host metabolism, and disease progression. nih.gov

A key application of this approach is in constructing detailed pathway-symptom relationship diagrams. By correlating specific metabolites and proteins with clinical symptoms, researchers can delineate the precise mechanisms underlying disease pathology. nih.gov This method allows for the integration of large volumes of data to identify the biological processes and key regulatory molecules, like those in the dAMP pathway, that are central to the onset and progression of disease.

Advanced Structural Biology for Mechanistic Elucidation

A deep understanding of the function of enzymes involved in dAMP metabolism requires detailed knowledge of their three-dimensional structures. Advanced structural biology techniques, particularly cryogenic electron microscopy (cryo-EM) and X-ray crystallography, are providing unprecedented, near-atomic resolution snapshots of these molecular machines in action. nih.govyoutube.com These techniques allow scientists to visualize how enzymes bind to their substrates, like dAMP, and how their activity is controlled by regulatory molecules.

A prime example is the study of ribonucleotide reductase (RNR), the enzyme essential for producing all four deoxyribonucleotides for DNA synthesis. nih.gov High-resolution cryo-EM structures have revealed how the binding of dATP, the triphosphate derivative of dAMP's base, to an allosteric site on RNR causes the enzyme to form an inactive ring-shaped hexamer (α6), effectively shutting down all deoxyribonucleotide production. nih.gov This structural insight provides a clear molecular basis for the feedback inhibition that is critical for maintaining a balanced supply of DNA building blocks.

Furthermore, structural studies using mechanism-based inhibitors have successfully trapped enzymes in intermediate states, revealing critical details of the catalytic cycle. nih.gov By visualizing an inhibitor covalently bound within the active site of RNR, researchers can understand the precise movements of amino acids involved in the chemical reaction. nih.gov This level of mechanistic detail is invaluable for the rational design of highly specific and potent enzyme inhibitors for therapeutic use.

EnzymeTechniqueKey FindingsReference
Human Ribonucleotide Reductase (α subunit)Cryo-EMRevealed the 3.3 Å structure of the dATP-inhibited α6 ring, explaining the allosteric inhibition mechanism. nih.gov
E. coli Ribonucleotide ReductaseCryo-EMCaptured a 2.6 Å structure of the enzyme trapped by a mechanism-based inhibitor (N3CDP), visualizing an adduct in the active site and revealing the positions of residues after radical transfer. nih.gov
General Metalloproteins (inc. RNR)X-ray Crystallography & Cryo-EMProvides "snapshots" of enzymes in different conformational states to understand their dynamic movements during catalysis. youtube.com

Development of Novel Biosensors and Probes

To fully understand the spatial and temporal dynamics of dAMP within cells and tissues, new tools for its real-time detection are required. The development of novel biosensors and fluorescent probes represents a critical frontier in metabolic research. nih.govresearchgate.net A biosensor is an analytical device that combines a biological recognition element (like an enzyme or antibody) with a transducer to convert the detection of an analyte into a measurable signal, such as an electrical current or light emission. nih.govnih.gov

Recent advancements in nanotechnology and materials science are enabling the creation of highly sensitive and specific biosensors. frontiersin.org For example, nanomaterials such as carbon nanotubes, nanowires, and quantum dots can be used to amplify the signal, allowing for the detection of extremely low concentrations of the target molecule. nih.gov Metal-Organic Frameworks (MOFs) are another class of materials being explored for their potential in biosensor fabrication, offering a stable and customizable platform for immobilizing biorecognition elements. mdpi.com

Interestingly, 2'-Deoxyadenosine-5'-monophosphate itself has been shown to have potential as a fluorescent probe for detecting water vapor, highlighting the intrinsic properties of the molecule that could be harnessed for sensor development. biosynth.com Future research will likely focus on creating sophisticated probes that can specifically report on intracellular dAMP concentrations. This could involve designing Förster Resonance Energy Transfer (FRET)-based sensors or advanced dual-fluorophore probes that change their fluorescence properties upon binding to dAMP or interacting with enzymes in its metabolic pathway. nih.gov Such tools would be invaluable for studying dAMP flux in living cells and for high-throughput screening of drugs that target dAMP metabolism.

Refinement of Therapeutic Strategies Targeting dAMP Metabolism

The central role of dAMP in DNA synthesis makes its metabolic pathway a prime target for therapeutic intervention, particularly in diseases characterized by rapid cell proliferation, such as cancer and viral infections. biosynth.com The refinement of strategies to modulate dAMP levels and the activity of related enzymes is an active and promising area of research.

Current therapeutic approaches often involve the use of nucleoside analogs that interfere with DNA synthesis. For example, gemcitabine, a chemotherapy agent, can be converted within the cell into its triphosphate form, which then competes with natural deoxyribonucleotides, inhibiting ribonucleotide reductase and stalling DNA replication. nih.gov Similarly, the anticancer drug clofarabine (B1669196) is metabolized to its triphosphate, which also inhibits ribonucleotide reductase. nih.gov

Future strategies aim to develop more selective and potent inhibitors with fewer side effects. This involves targeting not only the central enzymes of dAMP synthesis but also other key nodes in the pathway. Therapeutic approaches under development include small molecule inhibitors, monoclonal antibodies designed to neutralize specific enzymes, and decoy molecules that prevent protein-protein interactions necessary for enzyme function. frontiersin.org The development of "inhibitory DAMP blockade" is an emerging concept where the goal is to prevent the release of immunosuppressive molecules during chemotherapy, thereby enhancing the anti-tumor immune response. nih.gov While this concept has focused on molecules like prostaglandin (B15479496) E2, the principle of targeting metabolic signals that influence the tumor microenvironment could be expanded to include purine (B94841) metabolites. By combining detailed structural knowledge with advanced screening techniques, researchers are working to identify novel compounds that can precisely modulate dAMP metabolism for therapeutic benefit in a range of diseases. nih.gov

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for determining the structural coordination of cisplatin with dAMP in gas-phase studies?

  • Methodology : Use electrospray ionization (ESI) coupled with infrared multiple photon dissociation (IRMPD) spectroscopy to transfer solution-phase complexes into the gas phase. IRMPD action spectroscopy, supported by density functional theory (DFT) calculations (e.g., B3LYP/6-311G level), can resolve isomer-specific vibrational modes (e.g., NH2 stretching at 3435–3557 cm⁻¹). This approach distinguishes N3 vs. N1 vs. N7 coordination sites in cis-[PtCl(NH₃)₂(dAMP)]⁺ complexes .

Q. How does dAMP participate in DNA damage repair mechanisms under oxidative stress?

  • Methodology : Employ pulse radiolysis or biophysical docking simulations to study dAMP’s role in repairing oxidative DNA lesions (e.g., 2'-deoxyadenosine-5'-monophosphate radicals). Conformational analysis via molecular dynamics can reveal how dAMP derivatives intercalate into DNA minor grooves to stabilize damaged regions .

Q. What protocols are used to biosynthesize dAMP and its derivatives for biochemical applications?

  • Methodology : Utilize one-pot enzymatic systems with recombinant enzymes like deoxyribosyltransferase II (NDT-II) and acetate kinase. Monitor reaction efficiency using HPLC or mass spectrometry, optimizing ATP/GTP-regeneration systems to improve yields of 5′-dAMP and analogs (e.g., 5′-dDAMP) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in cisplatin-dAMP coordination studies?

  • Methodology : Compare DFT-predicted vibrational spectra (e.g., B3LYP/LACV3P) with IRMPD experimental results. For example, computational models often favor thermodynamically stable N7-coordinated cisplatin-dAMP complexes, but IRMPD kinetics reveal N3 as the dominant isomer in gas-phase populations. This discrepancy suggests kinetic control in solution-phase reactions, requiring time-resolved spectroscopic studies to validate .

Q. What strategies address challenges in quantifying isomer populations in cisplatin-dAMP complexes?

  • Methodology : Apply IRMPD kinetics by irradiating precursor ions at isomer-specific frequencies (e.g., 3663 cm⁻¹ for NH3/HCl loss). Plot decay curves of precursor ions (Iprecursor/[Iprecursor + Ifragment]) to estimate relative abundances. For example, N3 isomers exhibit 96% depletion at 3663 cm⁻¹, while N7 isomers show poor spectral alignment .

Q. How do membrane permeability properties of dAMP derivatives impact protocell studies?

  • Methodology : Use fluorescence-based assays to measure permeation rates of dAMP analogs (e.g., 2′-deoxyadenosine-5′-phosphorimidazolide) across fatty acid membranes (e.g., myristoleic acid/glycerol monomyristate). Compare with adenosine-5′-monophosphate (AMP) to assess structural effects (e.g., 2′-deoxyribose vs. ribose) on diffusion kinetics .

Q. What are the limitations of IRMPD spectroscopy in differentiating dAMP coordination isomers?

  • Methodology : Note that overlapping vibrational bands (e.g., 1648 cm⁻¹ for NH2 scissoring) complicate distinguishing N1 and N3 isomers. Pair IRMPD with collision-induced dissociation (CID) or ion mobility spectrometry to enhance resolution. For example, N3 isomers fragment via adenine loss, while N1 isomers favor NH3/HCl elimination .

Data Contradictions and Validation

Q. Why does cisplatin preferentially bind dAMP at the N3 site despite N7 being thermodynamically favorable?

  • Analysis : Kinetic trapping during electrospray ionization may preserve solution-phase intermediates. Validate by comparing solution NMR (to probe thermodynamics) with gas-phase IRMPD (to capture kinetics). Theoretical studies suggest solvent effects stabilize N7 coordination in solution, while gas-phase conditions favor N3 .

Q. How reliable are DFT functionals (e.g., B3LYP) for modeling dAMP-metal interactions?

  • Validation : Benchmark against high-level ab initio methods (e.g., CCSD(T)) or hybrid functionals with exact exchange (e.g., B3LYP-D3). Studies show B3LYP/LACV3P predicts cisplatin-dAMP bond lengths within 0.02 Å of experimental crystallography but may underestimate dispersion forces in stacking interactions .

Methodological Best Practices

  • Spectral Interpretation : Always cross-validate IRMPD data with isotopic labeling (e.g., ¹⁵N-dAMP) to confirm vibrational assignments .
  • Synthesis Optimization : For enzymatic dAMP production, maintain ATP/GTP ratios >5:1 to prevent feedback inhibition of kinases .
  • Computational Workflows : Use implicit solvent models (e.g., PCM) for solution-phase simulations and gas-phase optimizations for IRMPD comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.